molecular formula C16H18N6OS B6448750 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2640843-11-2

6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No.: B6448750
CAS No.: 2640843-11-2
M. Wt: 342.4 g/mol
InChI Key: DPLDWTHJOJEAIC-UHFFFAOYSA-N
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Description

The compound "6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile" is a complex molecule with potential applications in various scientific fields. Its unique structure, featuring a combination of a thiadiazole ring, octahydropyrrolo[2,3-c]pyrrol, and pyridine-3-carbonitrile, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. One common route includes:

  • Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled temperature and acidic or basic conditions.

  • Construction of the Octahydropyrrolo[2,3-c]pyrrol Scaffold: The formation of this structure often requires the use of high-pressure hydrogenation and specific catalysts.

  • Attachment of the Pyridine-3-carbonitrile Group: This step involves nucleophilic substitution reactions, typically using reagents like cyanide ions under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors that ensure consistent reaction conditions. The key considerations include maintaining optimal temperature, pressure, and reagent purity to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, forming sulfoxides or sulfones.

  • Reduction: The pyridine-3-carbonitrile group can be reduced to the corresponding amine under hydrogenation conditions.

  • Substitution: Various substitution reactions can occur, especially at the methoxymethyl and pyridine rings, using reagents like halides or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.

  • Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

  • Substitution Reagents: Alkyl halides, sodium hydride (NaH), Grignard reagents.

Major Products

  • Sulfoxides and Sulfones: From oxidation reactions.

  • Amines: From reduction of the pyridine-3-carbonitrile group.

  • Substituted Derivatives: Vary depending on the specific substitution reactions performed.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules through its reactive functional groups.

Biology

Its unique structure allows it to interact with biological macromolecules, making it a candidate for studies in enzyme inhibition and protein binding.

Medicine

Industry

Uses in the development of new materials with specific chemical properties, such as advanced polymers or catalysts.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its binding affinity is influenced by the thiadiazole ring and the pyridine-3-carbonitrile group, which can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-{1-[3-(methyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

  • 6-{1-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Unique Aspects

Compared to these similar compounds, 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile exhibits unique reactivity due to the presence of the methoxymethyl group, which can undergo specific chemical reactions not observed in its analogs. This uniqueness makes it particularly valuable in targeted synthesis and research applications.

Properties

IUPAC Name

6-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-23-10-14-19-16(24-20-14)22-5-4-12-8-21(9-13(12)22)15-3-2-11(6-17)7-18-15/h2-3,7,12-13H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLDWTHJOJEAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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